7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one family, characterized by a fused heterocyclic core comprising pyridine, triazole, and pyrimidine rings. The substituents at positions 7 and 2 distinguish it structurally:
- Position 7: A 1H-benzimidazol-2-ylamino group, which introduces a planar, aromatic benzimidazole moiety linked via an amino bridge. Benzimidazole derivatives are known for their pharmacological relevance, including kinase inhibition and antimicrobial activity .
Synthetic routes for analogous compounds involve enaminone intermediates reacting with heterocyclic reagents (e.g., thieno-fused derivatives in ) or hydrazine-mediated cyclizations (e.g., pyrazolo[3,4-d]pyrimidines in ). While direct synthesis data for this compound is unavailable, its structural analogs suggest modular assembly via nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
11-(1H-benzimidazol-2-ylamino)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N9O/c30-18-13-11-22-20-25-17(12-5-8-21-9-6-12)26-29(20)16(13)7-10-28(18)27-19-23-14-3-1-2-4-15(14)24-19/h1-11H,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXUYMSKUYVBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN3C=CC4=C(C3=O)C=NC5=NC(=NN45)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. The synthetic route may include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin ring system: This might involve cyclization reactions starting from appropriate pyridine and triazole precursors.
Coupling reactions: The final step could involve coupling the benzimidazole and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin moieties under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at Benzimidazole Moiety
The 1H-benzimidazol-2-ylamino group contains a secondary amine prone to nucleophilic reactions. Based on benzimidazole thiourea derivative syntheses :
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Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) under microwave irradiation yields N-acyl derivatives.
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Thiourea Formation : Treatment with isothiocyanates forms thiourea adducts, as demonstrated in the synthesis of N-(1H-benzoimidazol-2-yl)-2-phenylacetamide .
Example Reaction Conditions
| Reagent | Conditions | Product Type |
|---|---|---|
| Benzoyl chloride | MW, 80°C, 3 min (ethanol) | N-Acyl benzimidazole |
| Aryl isothiocyanate | Room temperature (acetonitrile) | Thiourea derivative |
Electrophilic Aromatic Substitution
The pyridine and triazolopyrimidine rings may undergo electrophilic substitutions, though reactivity is modulated by electron-withdrawing effects:
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Nitration/Sulfonation : Likely occurs at electron-rich positions of the benzimidazole ring.
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Halogenation : Bromination or chlorination could target aromatic C–H bonds under acidic conditions .
Challenges : The pyridinyl group’s electron-deficient nature may limit electrophilic reactivity, necessitating directing groups or catalysts .
Cyclization and Multicomponent Reactions
Triazolopyrimidine systems participate in cycloadditions and condensations :
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Aldehyde-Mediated Cyclization : Reacts with aldehydes and CH-acidic compounds (e.g., ketones) to form fused pyridazine or pyrimidine systems.
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Catalyzed Reactions : Fe(III)-montmorillonite in ethanol enhances yields in dihydropyrazolopyridine syntheses .
Example Pathway
textTarget compound + Aldehyde + Acetone → Fused pyridotriazolopyrimidine derivative
Coordination Chemistry
The pyridine and benzimidazole nitrogen atoms can act as ligands:
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Metal Complexation : Forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺), potentially enhancing biological activity .
Oxidation and Reduction
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Oxidation : The dihydrotriazolopyrimidine core may oxidize to aromatic systems under mild conditions (e.g., NaNO₂ in acetic acid) .
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Reduction : Catalytic hydrogenation could saturate the triazole or pyrimidine rings, altering electronic properties.
Biological Activity and Functionalization
While direct data is limited, structurally related compounds show:
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Antimicrobial Activity : Pyrido-triazolo-pyrimidinones exhibit MIC values against bacterial/fungal strains .
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Structure-Activity Relationships : Substituents on the pyridine or benzimidazole rings modulate potency .
Key Data Table: Analogous Reactions and Outcomes
Research Gaps and Recommendations
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Direct experimental data on the target compound’s reactivity is absent; studies should prioritize:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been reported to exhibit selective cytotoxicity against various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving the modulation of Bcl-2 family proteins and caspase activation.
- Case Studies : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in breast cancer and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Spectrum of Activity : It has been tested against a range of bacteria and fungi, exhibiting notable inhibitory effects.
- Research Findings : A study conducted on various strains of Staphylococcus aureus and Escherichia coli revealed that the compound effectively reduced bacterial growth at low concentrations, suggesting its potential use in treating bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
- Functional Groups : The presence of the benzimidazole and pyridine moieties appears to enhance biological activity. Modifications to these structures could lead to improved potency or selectivity.
- Computational Studies : Molecular docking studies have provided insights into how the compound interacts with target proteins, aiding in the design of more potent analogs.
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties:
- Inflammatory Pathways : It may inhibit key inflammatory mediators such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Mechanisms : The compound may protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Alzheimer’s.
Data Summary Table
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyrido-triazolopyrimidine derivatives (Table 1). Key variations in substituents and their implications are highlighted:
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity :
- The benzimidazole moiety in the target compound may improve binding to biological targets (e.g., kinases or DNA) due to its planar structure and hydrogen-bonding capacity, as seen in benzimidazole-based antimicrobial agents .
- Pyridin-4-yl at position 2 could enhance solubility relative to purely hydrophobic groups (e.g., benzyl in ) but may still limit oral bioavailability due to moderate logP values.
Synthetic Complexity :
- The target compound’s synthesis is likely more challenging than analogs with simpler substituents (e.g., ’s benzyl group), requiring precise coupling of the benzimidazole-2-amine precursor .
Methyl groups (e.g., ) minimize steric clashes, favoring interactions with shallow binding pockets.
Biological Activity
The compound 7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzimidazole and Pyridine Rings : These are known for their diverse biological activities.
- Triazolo and Pyrimidine Frameworks : These contribute to the compound's pharmacological properties.
Molecular Formula
- Molecular Weight : Approximately 344.4 g/mol
- Chemical Structure : The compound consists of multiple nitrogen-containing rings, enhancing its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Case Studies : A study highlighted that benzimidazole derivatives demonstrated effective cytotoxicity against various cancer cell lines, including leukemia and breast cancer .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- In vitro Studies : Similar benzimidazole derivatives have shown efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
Compounds featuring benzimidazole and pyridine moieties have been reported to exhibit anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Antiparasitic Activity
Research has also explored the antiparasitic potential of similar compounds:
- Case Studies : Certain derivatives have demonstrated effectiveness against protozoan parasites like Toxoplasma gondii, indicating a promising avenue for further exploration in parasitic diseases .
Summary of Key Studies
Mechanistic Insights
- Cell Cycle Arrest : Compounds similar to the target molecule have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases has been observed, leading to programmed cell death.
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in pathogen metabolism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
- Methodology : Begin with refluxing equimolar amounts of precursors (e.g., hydrazine hydrate) in ethanol for 6 hours, followed by filtration, washing with cold ethanol, and recrystallization . For functionalization at position 7, consider silylformamidine-mediated reactions in benzene, with post-reaction purification via crystallization from hexane . Monitor reaction progress using TLC and optimize solvent polarity based on intermediate solubility.
- Key Parameters : Temperature (reflux vs. room temperature), solvent choice (ethanol vs. benzene), and catalyst presence (e.g., sulfur/nitrogen sources for heterocyclic ring formation) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use a combination of -NMR and -NMR to confirm substituent positions and heterocyclic ring formation, comparing observed shifts with computational predictions (e.g., ChemDraw or Gaussian simulations) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% tolerance . Mass spectrometry (ESI-MS or MALDI-TOF) can verify molecular ion peaks and fragmentation patterns .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology : Conduct antiproliferative assays using MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7). Use encapsulated formulations (e.g., polycaprolactone nanoparticles) to enhance solubility and bioavailability . Include positive controls (e.g., cisplatin) and validate dose-response curves with triplicate measurements .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Methodology : Perform density functional theory (DFT) calculations to optimize the compound’s geometry and calculate quantum chemical parameters (e.g., HOMO-LUMO gaps, electrostatic potential maps) . Dock the compound into kinase active sites (e.g., EGFR or CDK2) using AutoDock Vina, prioritizing hydrogen bonding with pyridin-4-yl and benzimidazole moieties . Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
Q. How to resolve contradictions in biological data across studies (e.g., variable IC values)?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound stability under experimental settings (e.g., pH, temperature) . Use orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT) to confirm mechanisms. Cross-reference synthesis batches via HPLC purity checks (>95%) to rule out impurity-driven variability .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodology : Modify solubility via salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins . Assess metabolic stability using liver microsome assays (human/rat) and identify major metabolites via LC-MS/MS. For CNS targeting, evaluate blood-brain barrier penetration using PAMPA-BBB models .
Experimental Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study?
- Methodology : Synthesize analogs with systematic substitutions (e.g., pyridin-4-yl → pyridin-3-yl, benzimidazole → indole) . Test analogs in parallel using high-throughput screening (HTS) platforms. Apply multivariate analysis (PCA or PLS) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What environmental impact assessments are needed for large-scale synthesis?
- Methodology : Follow the INCHEMBIOL framework to evaluate abiotic/biotic degradation, bioaccumulation potential, and ecotoxicity (e.g., Daphnia magna acute toxicity tests) . Use green chemistry principles (e.g., solvent substitution: ethanol → 2-MeTHF) to minimize waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
